2-(4-Butylbenzoyl)-3-methylpyridine
Overview
Description
2-(4-Butylbenzoyl)-3-methylpyridine is a chemical compound with the molecular formula C17H19NO. It has a molecular weight of 253.34 . The IUPAC name for this compound is (4-butylphenyl)(4-methyl-2-pyridinyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 253.34 g/mol . It has a XLogP3-AA value of 7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 9 rotatable bonds . Its exact mass and monoisotopic mass are 388.16745924 g/mol . The topological polar surface area is 52.6 Ų .Scientific Research Applications
Supramolecular Association and Crystal Structures
Research involving similar compounds to 2-(4-Butylbenzoyl)-3-methylpyridine, such as 2-amino-4-methylpyridine, has focused on the formation of molecular salts through hydrogen bonding and other noncovalent interactions. These compounds can adopt various supramolecular architectures involving extensive hydrogen bonds and noncovalent interactions, contributing to the understanding of crystal packing and structure determination in organic salts (Khalib et al., 2014).
Electrospray Mass Spectrometry and Fragmentation Studies
Derivatives of similar pyridine compounds, such as 2-aminopyridine, have been studied using electrospray and collision-induced dissociation mass spectrometry. These studies provide insights into the fragmentation patterns of these derivatives, contributing valuable information for analytical chemistry applications (Harvey, 2000).
Influence on Hydrodesulfurization and Hydrodenitrogenation
Research involving 2-methylpyridine, a compound related to this compound, has shown its influence on hydrodesulfurization and hydrodenitrogenation processes. This research is particularly relevant in the field of catalysis and chemical engineering, providing insights into the interactions and inhibitory effects of N-containing molecules in these processes (Egorova & Prins, 2004).
Metal Complex Formation and Coordination Chemistry
Studies on the formation of metal complexes with compounds like 2-amino-4-methylpyridine have provided valuable information on the coordination chemistry and the formation of mononuclear and binuclear complexes. These studies contribute to our understanding of the magnetic, spectral, and electrochemical properties of such complexes, relevant in the field of inorganic chemistry (Gagne et al., 1981).
Mechanism of Action
Mode of Action
It is known that the compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The exact interaction of the compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
The compound is known to exhibit anti-inflammatory, antioxidant, and anticancer activities.
Properties
IUPAC Name |
(4-butylphenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-4-7-14-8-10-15(11-9-14)17(19)16-13(2)6-5-12-18-16/h5-6,8-12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXNFGSUQRCZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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